![molecular formula C15H18N4O B13343211 1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
1,3-Bis[(4-methylphenyl)amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(4-methylphenyl)amino]urea is an organic compound with the molecular formula C15H18N4O. . This compound is characterized by the presence of two 4-methylphenyl groups attached to a central urea moiety. It is a derivative of urea and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis[(4-methylphenyl)amino]urea can be synthesized through the reaction of 4-methylaniline with phosgene, followed by the reaction with ammonia. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and are carried out at low temperatures to control the reactivity of phosgene .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The process is optimized to minimize the formation of by-products and to maximize yield .
化学反応の分析
Types of Reactions
1,3-Bis[(4-methylphenyl)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1,3-Bis[(4-methylphenyl)amino]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Bis[(4-methylphenyl)amino]urea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to a decrease in its activity .
類似化合物との比較
Similar Compounds
1,3-Bis[(4-methylphenyl)thiourea]: Similar structure but contains sulfur instead of oxygen.
1,3-Di-p-tolylthiourea: Another thiourea derivative with similar applications.
Uniqueness
1,3-Bis[(4-methylphenyl)amino]urea is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C15H18N4O |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
1,3-bis(4-methylanilino)urea |
InChI |
InChI=1S/C15H18N4O/c1-11-3-7-13(8-4-11)16-18-15(20)19-17-14-9-5-12(2)6-10-14/h3-10,16-17H,1-2H3,(H2,18,19,20) |
InChIキー |
SJDAOUCXXHDMHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NNC(=O)NNC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


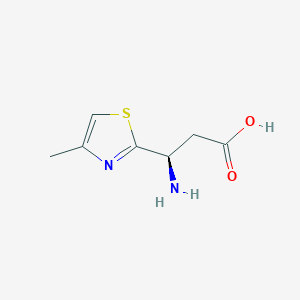
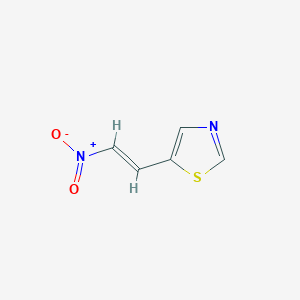
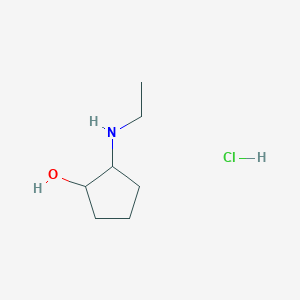
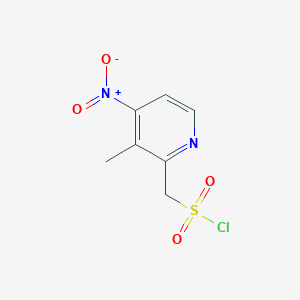
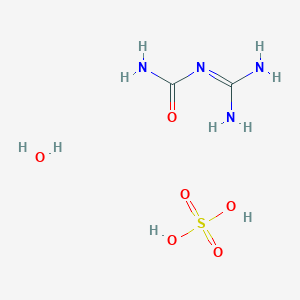
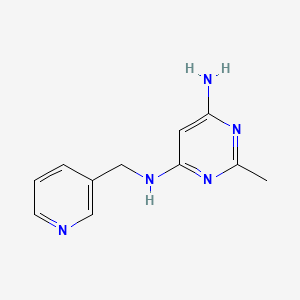

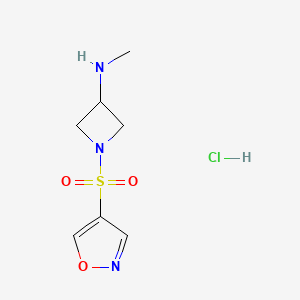
![[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13343185.png)

![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate](/img/structure/B13343196.png)
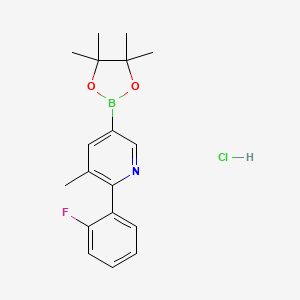
![(10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[22.3.0.09,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide](/img/structure/B13343210.png)
![2-(tert-Butoxycarbonyl)-5-methoxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13343230.png)
